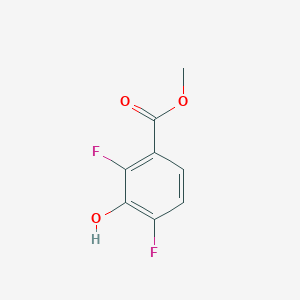

Methyl 2,4-difluoro-3-hydroxybenzoate

Vue d'ensemble

Description

“Methyl 2,4-difluoro-3-hydroxybenzoate” is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 .

Synthesis Analysis

The synthesis of “Methyl 2,4-difluoro-3-hydroxybenzoate” involves several steps. One method involves the use of boron tribromide in dichloromethane at -30 - 0℃ . Another method involves the use of potassium carbonate in water and acetonitrile at 80℃ for 4 hours .Molecular Structure Analysis

The InChI code for “Methyl 2,4-difluoro-3-hydroxybenzoate” is 1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 .Applications De Recherche Scientifique

-

Scientific Field: Biotechnology

- Application : 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts .

- Methods of Application : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

- Results : This compound has potential applications in food, cosmetics, pharmacy, fungicides, etc .

-

Scientific Field: Cosmetics and Food Preservation

- Application : Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an anti-microbial agent used in cosmetics and personal-care products, and as a food preservative .

- Methods of Application : The single crystal X-ray structure of methyl 4-hydroxybenzoate was determined at 120 K . Hirshfeld surface analysis was performed to determine the intermolecular interactions and the crystal packing .

- Results : The experimental FT-IR spectrum strongly correlated with the computed vibrational spectra . The energies of the frontier orbitals, HOMO and LUMO, were used to calculate the chemical quantum parameters .

Propriétés

IUPAC Name |

methyl 2,4-difluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASILBBAKSGQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285864 | |

| Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-difluoro-3-hydroxybenzoate | |

CAS RN |

194804-80-3 | |

| Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)